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molecular formula C14H21NO2 B8492341 Methyl 4-(hexylamino)benzoate

Methyl 4-(hexylamino)benzoate

Cat. No. B8492341
M. Wt: 235.32 g/mol
InChI Key: WBYDTPSRPYYLBG-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, Methyl 4-chlorobenzoate (85 mg, 0.50 mmol) reacted with n-hexylamine (80 μl, 0.60 mmol) using 2 mol % of Pd(dba)2, 4 mol % of Ph5FcP(t-Bu)2, K3PO4 (260 mg, 1.23 mmol) in toluene at 100° C. for 20 h to give the title compound (101 mg, 86%) as a solid: 1H-NMR (500 MHz, CDCl3): δ 7.90 (d, 2H, J=8.8 Hz), 6.54 (d, 2H, J=8.8 Hz), 4.17 (bs, 1H), 3.85 (s, 3H, —COOMe), 3.15 (dd, 2H, J=7.0 and 12.3 Hz), 1.62 (m, 2H), 1.40 (m, 2H), 1.32 (m, 2H), 0.91 (t, 3H, J=6.9 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 167.31, 152.13, 131.47, 117.85, 111.22, 51.38, 43.30, 31.50, 29.21, 26.68, 22.52, 13.94. GC/MS(EI): m/z 235 (M+), 164. Anal. Calcd for C14H21NO2: C, 71.46; H, 8.99; N, 5.95. Found: C, 71.54; H, 8.84; N, 5.79.
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
260 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
86%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12]([NH2:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH3:9][O:8][C:6]([C:5]1[CH:10]=[CH:11][C:2]([NH:18][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:3][CH:4]=1)=[O:7] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
85 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
80 μL
Type
reactant
Smiles
C(CCCCC)N
Step Three
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
K3PO4
Quantity
260 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 20 h
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)NCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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